1-Ethyl-5-(4-chlorophenyl)biuret
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethyl-5-(4-chlorophenyl)biuret is an organic compound that belongs to the biuret family Biurets are known for their applications in various fields, including chemistry and biology
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethyl-5-(4-chlorophenyl)biuret typically involves the reaction of ethyl isocyanate with 4-chlorophenylurea. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and solvent, are optimized to ensure high yield and purity of the compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality. The industrial process may also include purification steps, such as recrystallization or chromatography, to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions: 1-Ethyl-5-(4-chlorophenyl)biuret undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The chlorophenyl group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chlorophenyl oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
1-Ethyl-5-(4-chlorophenyl)biuret has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other chemical compounds.
Mechanism of Action
The mechanism by which 1-Ethyl-5-(4-chlorophenyl)biuret exerts its effects involves interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are subjects of ongoing research, with studies focusing on understanding its mode of action at the molecular level.
Comparison with Similar Compounds
1-Ethyl-5-phenylbiuret: Lacks the chlorine atom, leading to different chemical properties.
1-Methyl-5-(4-chlorophenyl)biuret: Has a methyl group instead of an ethyl group, affecting its reactivity and applications.
1-Ethyl-5-(4-bromophenyl)biuret: Contains a bromine atom instead of chlorine, which can influence its chemical behavior.
Uniqueness: 1-Ethyl-5-(4-chlorophenyl)biuret is unique due to the presence of both the ethyl and chlorophenyl groups. These functional groups confer specific chemical properties, making it suitable for particular applications that similar compounds may not be able to fulfill.
Properties
CAS No. |
76267-10-2 |
---|---|
Molecular Formula |
C10H12ClN3O2 |
Molecular Weight |
241.67 g/mol |
IUPAC Name |
1-carbamoyl-1-(4-chlorophenyl)-3-ethylurea |
InChI |
InChI=1S/C10H12ClN3O2/c1-2-13-10(16)14(9(12)15)8-5-3-7(11)4-6-8/h3-6H,2H2,1H3,(H2,12,15)(H,13,16) |
InChI Key |
AOITUXSYHZBLBI-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)N(C1=CC=C(C=C1)Cl)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.